molecular formula C14H23N3O B186644 (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine CAS No. 128540-39-6

(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine

Cat. No.: B186644
CAS No.: 128540-39-6
M. Wt: 249.35 g/mol
InChI Key: XESICWPOGOAADV-UHFFFAOYSA-N
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Description

(4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)methanamine is a small-molecule compound featuring a phenyl ring substituted with a methanamine group and a 2-(4-methylpiperazin-1-yl)ethoxy side chain. The ethoxy linker connects the phenyl ring to the 4-methylpiperazine moiety, a six-membered heterocycle with two nitrogen atoms, one of which is methylated. This structure confers both lipophilic (phenyl group) and hydrophilic (piperazine and methanamine) properties, making it suitable for interactions with biological targets such as enzymes or receptors .

The compound has been studied in drug discovery contexts, notably as part of cmpd2, a thiazole-containing derivative investigated for its inhibitory activity against the c-Met kinase, a receptor tyrosine kinase implicated in cancer progression .

Properties

IUPAC Name

[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-16-6-8-17(9-7-16)10-11-18-14-4-2-13(12-15)3-5-14/h2-5H,6-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESICWPOGOAADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Methylpiperazin-1-yl)phenethyl Derivatives

A common precursor is 1-methyl-4-(4-nitrophenyl)piperazine ([16155-03-6]), which undergoes hydrogenation to yield 4-(4-methylpiperazin-1-yl)aniline. Adapting this approach, the ethoxy linker is introduced prior to nitro reduction.

Procedure :

  • Alkylation : 4-Nitrophenol reacts with 2-bromoethanol in the presence of K₂CO₃ to form 4-(2-hydroxyethoxy)nitrobenzene.

  • Mitsunobu Reaction : The hydroxyl group is substituted with 4-methylpiperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Hydrogenation : The nitro group is reduced using Pd/C (10%) under H₂ (1 atm) in ethanol at 20°C for 16 hours.

Key Data :

StepReagents/ConditionsYield
AlkylationK₂CO₃, DMF, 80°C, 5h72%
MitsunobuDEAD, PPh₃, THF, 0°C→RT68%
HydrogenationPd/C, H₂, EtOH, 16h85%

Nucleophilic Aromatic Substitution

Direct Coupling of Preformed Ethoxy-piperazine

This method avoids nitro intermediates by directly coupling 2-(4-methylpiperazin-1-yl)ethanol to a halogenated benzylamine derivative.

Procedure :

  • Halogenation : 4-Aminobenzyl alcohol is protected as a Boc-carbamate, followed by bromination at the para position using NBS.

  • Substitution : The bromide reacts with 2-(4-methylpiperazin-1-yl)ethanol in DMF with NaH (60%) at 60°C for 12h.

  • Deprotection : Boc removal with HCl/dioxane yields the target amine.

Optimization :

  • Solvent : DMF > DMSO due to faster reaction kinetics.

  • Base : NaH (60%) outperforms K₂CO₃ in polar aprotic solvents.

Reductive Amination Routes

Two-Step Assembly via Schiff Base

A versatile approach involves forming a Schiff base intermediate followed by reduction:

  • Condensation : 4-(2-Hydroxyethoxy)benzaldehyde reacts with 4-methylpiperazine in MeOH under reflux.

  • Reduction : NaBH₄ reduces the imine to the amine, achieving 78% overall yield.

Advantages :

  • Avoids harsh hydrogenation conditions.

  • Compatible with acid-sensitive substrates.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.34 (s, 3H, NCH₃), 2.62 (t, 4H, piperazine), 3.09 (t, 4H, piperazine), 3.80 (t, 2H, OCH₂), 4.10 (t, 2H, CH₂O), 6.85 (d, 2H, ArH), 7.25 (d, 2H, ArH), 3.40 (s, 2H, NH₂).

  • LCMS (ESI+) : m/z 264.2 [M+H]⁺, retention time 1.98 min.

Purity Optimization

  • Column Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂:MeOH (9:1) removes unreacted piperazine.

  • Recrystallization : Ethanol/water (7:3) yields >99% purity by HPLC.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Raney Nickel : Reduces nitro groups at 50°C with 92% yield but requires careful handling.

  • Pd/C Recovery : Filters through Celite and regenerates via calcination, reducing costs by 40%.

Byproduct Management

  • Tin(II) Chloride Reduction : Generates SnO₂, removed via aqueous NaHCO₃ wash.

  • Solvent Recycling : Ethanol and DMF are distilled and reused, adhering to green chemistry principles.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 150°C, 20 min, 300W.

  • Advantage : Reduces reaction time from 16h to 20min with comparable yields (82%).

Flow Hydrogenation

  • H-Cube System : Continuous flow hydrogenation at 1 mL/min, achieving 94% conversion with Pd/C cartridges.

Challenges and Limitations

  • Regioselectivity : Competing O- vs. N-alkylation in ethoxy linker formation.

  • Amine Protection : Boc groups may hydrolyze under acidic hydrogenation conditions.

  • Scale-Up Risks : Exothermic reactions during NaH-mediated substitutions require precise temperature control.

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine (-CH₂NH₂) participates in Schiff base formation , alkylation , and acylation :

  • Schiff base synthesis : Reacts with aldehydes or ketones (e.g., 3-nitrobenzaldehyde) to form imines, often requiring acid catalysts like TFA (trifluoroacetic acid) .
  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane yields amide derivatives, with purification via recrystallization .

Example Reaction : 4 2 4 Methylpiperazin 1 yl ethoxy phenyl methanamine+AcClN Acetyl derivative[5]\text{ 4 2 4 Methylpiperazin 1 yl ethoxy phenyl methanamine}+\text{AcCl}\rightarrow \text{N Acetyl derivative}\quad[5]

Piperazine Ring Modifications

The 4-methylpiperazine moiety undergoes N-alkylation and quaternization :

  • N-Methylation : Reacts with methyl iodide in THF to form quaternary ammonium salts, enhancing water solubility .
  • Sulfonylation : Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) introduces sulfonamide groups, useful in medicinal chemistry .

Table 2: Piperazine Functionalization Outcomes

Modification TypeReagentSolventTemperatureProduct Application
N-AlkylationMethyl iodideTHF25°CImproved solubility
SulfonylationSO₂Cl₂DCM0–5°CKinase inhibition scaffolds

Stability and Byproduct Management

  • Hydrolysis : The ethoxy group is stable under acidic conditions (pH 2–6) but hydrolyzes in concentrated HBr or H₂SO₄ at 80–95°C, yielding phenolic byproducts .
  • Amine Oxidation : Exposure to air leads to gradual oxidation, necessitating storage under inert gas .

Comparative Reactivity with Analogues

Compound ModificationReaction Rate (vs. Parent)Selectivity Notes
Piperazine → Morpholine1.2× fasterReduced off-target kinase binding
Methanamine → Ethanolamine0.7× slowerImproved metabolic stability

Scientific Research Applications

The compound (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine , often referred to by its chemical structure or abbreviated form, has garnered interest in various scientific research domains. This article explores its applications across multiple fields, including medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. The incorporation of the 4-methylpiperazine moiety enhances binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

Antitumor Properties

Studies have demonstrated that similar compounds can inhibit tumor growth by affecting cell signaling pathways. The ability of this compound to modulate these pathways indicates its potential as an anticancer agent .

Pharmacology

The pharmacological profile of the compound is an area of active investigation.

Receptor Modulation

The compound has been shown to act as a modulator for various neurotransmitter receptors, including dopamine and serotonin receptors. This modulation is crucial for developing drugs targeting neuropsychiatric disorders .

Analgesic Effects

Preliminary studies suggest that the compound may exhibit analgesic properties, making it a candidate for pain management therapies .

Material Science

Beyond biological applications, the compound's unique chemical structure allows for exploration in material science.

Polymer Synthesis

The amine functional group can participate in polymerization reactions, leading to the development of novel polymers with specific mechanical properties. These materials could have applications in drug delivery systems and biocompatible materials .

Table 1: Biological Activities of this compound

Activity TypeTargetEffectReference
AntidepressantSerotonin ReceptorsIncreased binding affinity
AntitumorCell Signaling PathwaysInhibition of tumor growth
AnalgesicPain PathwaysPain relief

Table 2: Potential Applications in Material Science

Application TypeDescriptionPotential Impact
Polymer SynthesisUtilization of amine for polymerizationDevelopment of new materials
Drug Delivery SystemsBiocompatible polymers for targeted deliveryEnhanced therapeutic efficacy

Case Study 1: Antidepressant Activity

In a double-blind study involving animal models, the administration of this compound resulted in significant reductions in depressive behaviors compared to control groups. The study highlighted the compound's mechanism involving serotonin receptor modulation, paving the way for further clinical trials .

Case Study 2: Antitumor Efficacy

A recent study evaluated the antitumor effects of related compounds in vitro and in vivo. Results showed that treatment with this compound led to a marked reduction in tumor size in xenograft models, suggesting its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and biological relevance.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source/Application
(4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)methanamine C₁₄H₂₁N₃O 247.34 Ethoxy linker between phenyl and 4-methylpiperazine; methanamine group at para position Component of c-Met inhibitor (cmpd2)
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine (SS-6777) C₁₂H₁₉N₃ 205.29 Direct attachment of piperazine to phenyl (ortho position); no ethoxy linker High-purity intermediate (95%) for synthesis
[4-(2-Morpholinoethoxy)phenyl]methylamine C₁₃H₂₀N₂O₂ 236.31 Morpholine (oxygen-containing heterocycle) instead of piperazine Commercial reagent (Thermo Scientific) for organic synthesis
(4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride (QP-7833) C₁₂H₁₈ClN₃ 241.75 Piperazine directly attached to phenyl (para position); hydrochloride salt form Enhanced solubility for pharmaceutical applications
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol C₁₅H₂₃NO₂ 249.35 Azepane (7-membered ring) instead of piperazine; hydroxymethyl instead of methanamine Intermediate in boronic acid synthesis
Key Observations:

Linker and Substitution Patterns :

  • The ethoxy linker in the target compound increases flexibility compared to direct phenyl-piperazine attachments (e.g., SS-6777) . This may enhance binding to sterically constrained enzyme pockets.
  • Substitution at the para position (target compound) vs. ortho (SS-6777) or meta (ST-1408 in ) alters electronic distribution and steric interactions.

Salt Forms :

  • The hydrochloride salt (QP-7833) improves aqueous solubility, critical for drug formulation, compared to the free base .

Biological Activity

The compound (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine , often referred to by its chemical structure, has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a phenyl ring substituted with a piperazine moiety, linked via an ethoxy group. Its molecular formula is C15H22N2OC_{15}H_{22}N_2O, and it exhibits properties typical of amine-containing compounds, including potential interactions with various biological targets.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications in the piperazine structure can enhance selectivity and potency against specific cancer cell lines.

  • Case Study : A study conducted on various analogs of the compound demonstrated that certain substitutions led to improved inhibition of kinases involved in cancer progression. The most promising analogs showed IC50 values in the nanomolar range against several cancer cell lines, indicating strong anticancer activity .
CompoundTargetIC50 (nM)
Compound ADCLK115
Compound BERK530
Compound CBRD425

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against hepatitis C virus (HCV).

  • Research Findings : In vitro studies revealed that certain derivatives exhibited high selectivity indexes (SI) and low effective concentrations (EC50), suggesting they could be developed into antiviral agents. For example, one derivative displayed an EC50 value of 0.044μM0.044\mu M against HCV, making it a candidate for further development .
CompoundVirus TargetEC50 (μM)SI
Compound DHCV0.044154
Compound EHCV0.09120

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and proliferation.

  • Kinase Inhibition : The compound has been shown to selectively inhibit DCLK1 and other related kinases, which play critical roles in oncogenic signaling pathways. This inhibition leads to reduced tumor cell viability and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Variations in the piperazine moiety and the ethoxy substituent significantly affect the compound's potency and selectivity.

  • Findings : Research suggests that modifications that enhance hydrophobic interactions or alter electronic properties can lead to improved binding affinity for target kinases . For instance, reducing steric hindrance around the ortho position of the ethoxy group resulted in increased potency.

Q & A

Q. What are the recommended synthetic routes for (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a bromo- or chloro-ethoxy intermediate with 4-methylpiperazine, followed by reduction of a nitrile or imine group to the methanamine moiety. For example:

Step 1 : React 4-(2-bromoethoxy)benzaldehyde with 4-methylpiperazine in DMF at 80°C for 12 hours .

Step 2 : Convert the aldehyde to a nitrile using hydroxylamine, then reduce with LiAlH4 to yield the methanamine group .
Critical Factors :

  • Solvent polarity (DMF > THF) improves piperazine reactivity .
  • LiAlH4 reduction requires anhydrous conditions to avoid byproduct formation .
  • Yields range from 45–65%, with impurities often stemming from incomplete substitution or over-reduction .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • HPLC (C18 column, 0.1% TFA/ACN gradient) to assess purity (>95% required for pharmacological studies) .
  • 1H/13C NMR : Key signals include δ ~2.3 ppm (N-CH3 of piperazine), δ ~3.6 ppm (OCH2CH2N), and δ ~4.0 ppm (Ar-OCH2) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 292.212 (calculated for C15H24N3O) .

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2B for irritation) .
  • Ventilation : Use fume hoods during synthesis; the compound may release NOx under thermal decomposition .
  • Storage : In airtight containers at –20°C under nitrogen to prevent oxidation of the methanamine group .

Advanced Research Questions

Q. How does the 4-methylpiperazine moiety influence receptor binding affinity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding energies of the methylpiperazine variant vs. unsubstituted piperazine. The methyl group reduces basicity (pKa ~7.1 vs. ~9.3 for piperazine), altering hydrogen-bonding interactions with targets like serotonin receptors .
  • Experimental Validation : Radioligand displacement assays (e.g., 5-HT1A receptors) show IC50 values decrease by ~30% when the methyl group is present, indicating steric hindrance effects .

Q. What strategies resolve contradictory data on the compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer : Contradictions arise from species-specific CYP450 metabolism:
  • Human Microsomes : Primary oxidation at the piperazine ring (t1/2 = 2.1 hours) .
  • Rat Microsomes : Rapid O-deethylation of the ethoxy group (t1/2 = 0.8 hours) .
    Resolution :
  • Use species-matched microsomes for preclinical studies.
  • Stabilize the ethoxy group via deuteration (C2D4 substitution reduces metabolic cleavage by 60%) .

Q. How can crystallographic data inform salt formation for improved solubility?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : The free base crystallizes in a monoclinic system (space group P21/c), with intermolecular H-bonding between NH2 and piperazine N .
  • Salt Screening : React with HCl or citrate to disrupt H-bonding. Citrate salts increase aqueous solubility from 0.8 mg/mL (free base) to 12.3 mg/mL (pH 6.8) .

Q. What analytical methods detect degradation products under accelerated stability conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Major degradants include:
  • Oxidation : N-Oxide of piperazine (LC-MS/MS, m/z 308.207) .
  • Hydrolysis : Cleavage of the ethoxy group (HPLC-UV at 254 nm) .
  • Mitigation : Add antioxidants (0.1% BHT) and store in amber vials .

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